

Spectroscopic Profile of 2-Amino-5-chloropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-chloropyridine

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Amino-5-chloropyridine** (CAS No. 1072-98-6), a key intermediate in the synthesis of various pharmaceutical compounds.^{[1][2][3]} This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

2-Amino-5-chloropyridine is a substituted pyridine with the chemical formula $C_5H_5ClN_2$ and a molecular weight of 128.56 g/mol.^{[2][4]} Its structure consists of a pyridine ring with an amino group at the 2-position and a chlorine atom at the 5-position.

Spectroscopic Data

The following sections present the key spectroscopic data for **2-Amino-5-chloropyridine**, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H and ^{13}C NMR spectra of **2-Amino-5-chloropyridine** provide characteristic signals corresponding to the different nuclei in the molecule. While specific chemical shifts and

coupling constants can vary slightly depending on the solvent and concentration, representative data is presented below.[5][6]

Table 1: ^1H NMR Spectral Data of **2-Amino-5-chloropyridine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.0	Doublet	H-6
~7.4	Doublet of Doublets	H-4
~6.5	Doublet	H-3
~4.5	Broad Singlet	NH_2

Table 2: ^{13}C NMR Spectral Data of **2-Amino-5-chloropyridine**[7]

Chemical Shift (δ) ppm	Assignment
~158	C-2
~147	C-6
~137	C-4
~120	C-5
~108	C-3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-Amino-5-chloropyridine** shows characteristic absorption bands for the amino group and the aromatic ring.[1][8][9]

Table 3: Key IR Absorption Bands of **2-Amino-5-chloropyridine**[10]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium	N-H stretching (asymmetric and symmetric)
3100-3000	Weak	Aromatic C-H stretching
1650-1580	Strong	N-H bending
1600-1450	Medium-Strong	C=C and C=N ring stretching
1335-1250	Strong	Aromatic C-N stretching
850-750	Strong	C-H out-of-plane bending
~700	Medium	C-Cl stretching

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-Amino-5-chloropyridine** results in a molecular ion and characteristic fragment ions. The mass spectrum is a valuable tool for confirming the molecular weight and gaining insights into the molecule's fragmentation pattern. [4][11]

Table 4: Mass Spectrometry Data of **2-Amino-5-chloropyridine**

m/z	Relative Intensity	Assignment
128/130	High	[M] ⁺ (Molecular ion) and its isotope peak
101	Moderate	[M - HCN] ⁺
93	Low	[M - Cl] ⁺
77	Low	[C ₅ H ₅ N] ⁺
66	Moderate	[C ₄ H ₄ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of **2-Amino-5-chloropyridine** is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.[12][13] A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).[12]

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[5] For ^1H NMR, standard acquisition parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a wider spectral width (e.g., 200-220 ppm) is used with proton decoupling.[13]

Infrared (IR) Spectroscopy

Sample Preparation: For solid-state analysis, a small amount of **2-Amino-5-chloropyridine** is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet.[14][15]

Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates.[14] For attenuated total reflectance (ATR) FTIR, the solid sample is placed directly on the ATR crystal.[15]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[9] A background spectrum of the empty sample holder or pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of $4000\text{-}400\text{ cm}^{-1}$.[8]

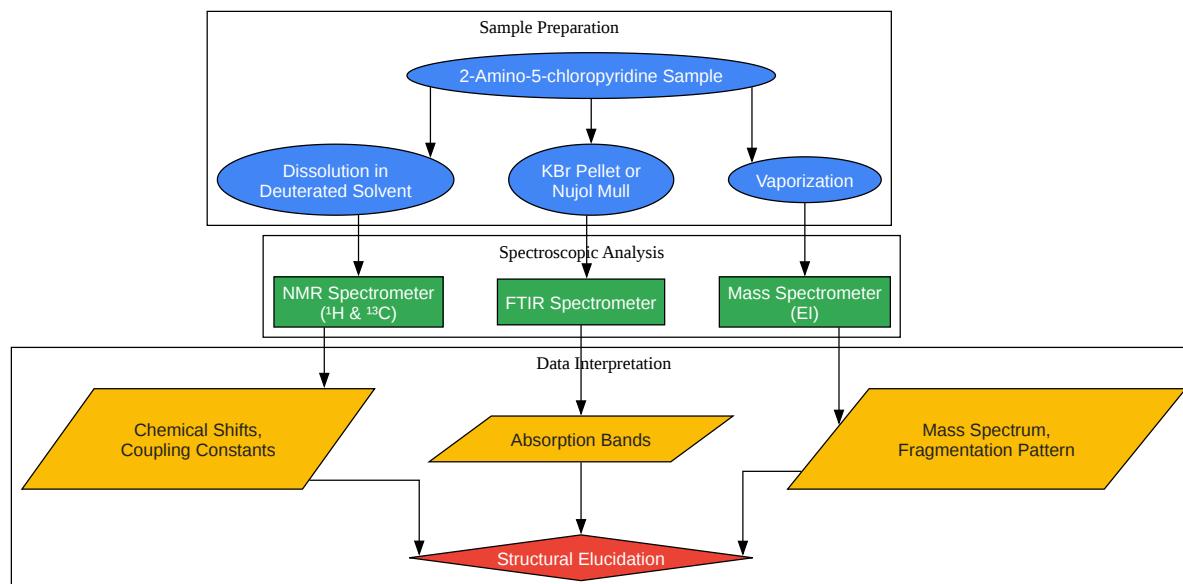
Mass Spectrometry (MS)

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[16] Electron Ionization (EI) is a common method where the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]

Instrumentation and Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).^[11] The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-5-chloropyridine**.



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A flowchart illustrating the general workflow for spectroscopic analysis.

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